molecular formula C6H12N2O2 B1268899 2-Morpholin-4-ylacetamide CAS No. 5625-98-9

2-Morpholin-4-ylacetamide

Numéro de catalogue B1268899
Numéro CAS: 5625-98-9
Poids moléculaire: 144.17 g/mol
Clé InChI: BWRNWWSQZROEOA-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Synthesis Analysis

The synthesis of 2-Morpholin-4-ylacetamide derivatives involves several chemical methods, including condensation reactions, reductive cyclization, and Grignard reactions. For example, derivatives of 2-Morpholin-4-ylacetamide have been synthesized through reactions involving active methyl or methylene components, Claisen-Schmidt condensation, and one-pot multicomponent reactions (Özil, Cansu Parlak, & N. Baltaş, 2018). Additionally, efficient synthesis methods have been developed to produce key intermediates and derivatives with potential pharmaceutical applications (M. Kopach et al., 2009).

Molecular Structure Analysis

The molecular structure of 2-Morpholin-4-ylacetamide derivatives has been elucidated through various spectroscopic techniques, including NMR, IR, and mass spectral studies. X-ray diffraction studies have confirmed the structures of certain derivatives, providing insights into their molecular configurations and potential interaction mechanisms (Mamatha S.V et al., 2019).

Chemical Reactions and Properties

2-Morpholin-4-ylacetamide and its derivatives participate in a variety of chemical reactions, including transamination, and have shown significant reactivity towards different chemical agents. These compounds have been used as precursors in the synthesis of complex molecules with pharmacological activities (D. Sahin et al., 2012).

Applications De Recherche Scientifique

1. Antinociceptive Effects

2-Morpholin-4-ylacetamide derivatives have demonstrated potential in treating inflammatory pain. For instance, a study discovered that the compound 2-(3,4-dichlorophenoxy)-N-(2-morpholin-4-ylethyl)acetamide showed high affinity for σ1 receptors and significant selectivity over σ2 receptors. This compound reduced formalin-induced nociception, indicating its effectiveness in treating inflammatory pain (Navarrete-Vázquez et al., 2016).

2. Antifungal Properties

2-Morpholin-4-ylacetamide derivatives have also been identified as broad-spectrum antifungal agents. Specifically, derivatives such as N-(biphenyl-3-ylmethyl)-2-(4-ethyl-6,6-dimethyl-2-oxomorpholin-3-yl)acetamide have shown promising antifungal activity against a variety of fungi, including molds and dermatophytes. This research opens up possibilities for developing new antifungal therapeutics (Bardiot et al., 2015).

3. Anti-inflammatory Activity

Compounds containing 2-morpholin-4-ylacetamide, such as N-[3-mercapto-5-(4-methylphenyl)-4H-1,2,4-triazol-4-yl]-2-morpholin-4-ylacetamide, have shown significant anti-inflammatory activity. These compounds could potentially lead to new treatments for inflammation-related conditions (Upmanyu et al., 2011).

4. Antimicrobial Activity

2-Morpholin-4-ylacetamide derivatives have been synthesized with considerable antimicrobial activity. A study demonstrated that derivatives like 2-(phenyl)-2-(morpholin-4-yl)-N-phenylacetamide showed high antibacterial activity against certain bacterial strains, suggesting their potential use in treating bacterial infections (Idhayadhulla et al., 2014).

5. Photodynamic Activity Against Cancer Cells

Research on liposome-incorporated 2-(morpholin-4-yl)ethoxy phthalocyanines has shown significant photodynamic activity against oral cancer cells. The incorporation into liposomes as drug delivery vehicles highlights the potential of these derivatives in cancer therapy (Skupin-Mrugalska et al., 2018).

6. Role in Kinase Inhibition

Morpholine derivatives, including those containing 2-morpholin-4-ylacetamide, have been identified as potent kinase inhibitors. For example, the discovery of 3-oxabicyclo[4.1.0]heptane, a non-nitrogen containing morpholine isostere, has led to the development of novel inhibitors of the PI3K-AKT-mTOR pathway, important for cancer research (Hobbs et al., 2019).

Safety And Hazards

The safety information for 2-Morpholin-4-ylacetamide includes the GHS05 pictogram, the signal word “Danger”, and the hazard statement H314 . Precautionary statements include P260, P271, and P280 .

Propriétés

IUPAC Name

2-morpholin-4-ylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O2/c7-6(9)5-8-1-3-10-4-2-8/h1-5H2,(H2,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWRNWWSQZROEOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90349894
Record name 2-morpholin-4-ylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90349894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Morpholin-4-ylacetamide

CAS RN

5625-98-9
Record name 2-morpholin-4-ylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90349894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(Morpholin-4-yl)acetamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of [5-(3-amino-ethoxy)-1,3-dihydro-isoindol-2-yl]-(2,4-dihydroxy-5-isopropyl-phenyl)-methasone hydrochloride (100 mg, 0.255 mmoles) in DMF (10 ml) was added EDC (59 mg, 0.306 mmoles), HOBt (41 mg, 0.306 mmoles), morpholin-4-yl-acetic acid (37 mg, 0.255 mmoles) and triethylamine (43 μl, 0.306 mmoles) and stirred at ambient temperature for one hour. To the reaction mixture was added further EDC (20 mg, 0.104 mmoles), HOBt (14 mg, 0.104 mmoles), morpholin-4-yl-acetic acid (12 mg, 0.083 mmoles) and triethylamine (14 μl, 0.100 mmoles) and stirred at ambient temperature for a further 2 hours. Solvent removed in vacuo. The residue was purified by flash chromatography [Biotage SP4: 25 S, flow rate 25 ml/min, gradient 20% DMAW 90 in DCM to 100% DMAW 90] and then by preparative HPLC to give N-{2-[2,4-dihydroxy-5-isopropyl-benzoyl)-2,3-dihydro-1H-isoindol-5-yloxy]-ethyl}-2-morpholin-4-yl-acetamide as a colourless viscous oil (40 mg, 33%). 1H NMR (Me-d3-OD) 7.20 (1H, br s); 7.18 (1H, s); 6.90 (2H, br m); 6.40 (1H, s); 4.10 (2H, t); 3.73 (4H, m); 3.63 (2H, t); 3.20 (1H, m); 3.18 (2H, s); 2.60 (4H, m); 1.25 (6H, d). MS: [M+H]+ 484.
[Compound]
Name
[5-(3-amino-ethoxy)-1,3-dihydro-isoindol-2-yl]-(2,4-dihydroxy-5-isopropyl-phenyl)-methasone hydrochloride
Quantity
100 mg
Type
reactant
Reaction Step One
Name
Quantity
59 mg
Type
reactant
Reaction Step One
Name
Quantity
41 mg
Type
reactant
Reaction Step One
Quantity
37 mg
Type
reactant
Reaction Step One
Quantity
43 μL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mg
Type
reactant
Reaction Step Two
Name
Quantity
14 mg
Type
reactant
Reaction Step Two
Quantity
12 mg
Type
reactant
Reaction Step Two
Quantity
14 μL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Morpholin-4-ylacetamide
Reactant of Route 2
Reactant of Route 2
2-Morpholin-4-ylacetamide
Reactant of Route 3
Reactant of Route 3
2-Morpholin-4-ylacetamide
Reactant of Route 4
Reactant of Route 4
2-Morpholin-4-ylacetamide
Reactant of Route 5
2-Morpholin-4-ylacetamide
Reactant of Route 6
2-Morpholin-4-ylacetamide

Citations

For This Compound
10
Citations
N Upmanyu, JK Gupta, K Shah, P Mishra - Pharmaceutical Chemistry …, 2011 - Springer
… ,4-triazol-4-yl]-2-morpholin-4-ylacetamide (6 k) showed significant anti-inflammatory activity … ,2,4-triazol-4-yl]-2-morpholin-4-ylacetamide (6 k) exhibited superior anti-nociceptive activity. …
Number of citations: 13 link.springer.com
Y Baran, H Ozay, H Esener, M Turkyilmaz - Spectrochimica Acta Part A …, 2011 - Elsevier
… The IUPAC name of the compound NAM is 2-morpholin-4-ylacetamide. The crystal data and experimental details concerning the X-ray data collection and structure refinement for NAM …
Number of citations: 7 www.sciencedirect.com
AEBAG Ghattas, A Khodairy, HM Moustafa… - Pharmaceutical …, 2017 - Springer
Reaction of 4,6-diamino-3-cyano-2-methylthiopyridine (I) with chloroacetyl chloride or acetic acid afforded the corresponding 6-acetamide derivatives IIa and IIb, respectively. …
Number of citations: 21 link.springer.com
M Kacan, M Turkyilmaz, F Karabulut, O Altun… - Spectrochimica Acta Part …, 2014 - Elsevier
Several Cu(II), Pt(II) and Ni(II) complexes of N-substituted, piperazine (NN donor), morpholine (NO donor) and thiomorpholine (NS donor) derivatives were synthesized and their thermal …
Number of citations: 15 www.sciencedirect.com
DH Slee, M Moorjani, X Zhang, E Lin… - Journal of medicinal …, 2008 - ACS Publications
Previously we have described a series of novel A 2A receptor antagonists with excellent water solubility. As described in the accompanying paper, the antagonists were first optimized to …
Number of citations: 26 pubs.acs.org
MA Alisi, M Brufani, N Cazzolla, F Ceccacci, P Dragone… - Tetrahedron, 2012 - Elsevier
… N-(4-hydroxy-3,5-dimethylphenyl)-2-morpholin-4-ylacetamide (1.3 g, 4.9 mmol). A solution of N-(4-hydroxy-3,5-dimethylphenyl)-2-morpholin-4-ylacetamide (1.0 g, 3.8 mmol) and CH 3 I (…
Number of citations: 25 www.sciencedirect.com
WJ McGrath, V Graziano, K Zabrocka, WF Mangel - FEBS letters, 2013 - Elsevier
As there are more than 50 adenovirus serotypes, the likelihood of developing an effective vaccine is low. Here we describe inhibitors of the adenovirus proteinase (AVP) with the …
Number of citations: 16 www.sciencedirect.com
BG Szczepankiewicz, C Kosogof… - Journal of medicinal …, 2006 - ACS Publications
… N-(4-Amino-5-cyano-6-ethoxypyridin-2-yl)-2-morpholin-4-ylacetamide (30).30 was prepared according to the procedure for 28a, substituting morpholine for N,N-diethylamine. …
Number of citations: 163 pubs.acs.org
G Amato, R Wiethe, A Manke, V Vasukuttan… - Bioorganic & medicinal …, 2019 - Elsevier
Antagonists of type 1 cannabinoid receptors (CB1) may be useful in treating diabetes, hepatic disorders, and fibrosis. Otenabant (1) is a potent and selective CB1 inverse agonist that …
Number of citations: 4 www.sciencedirect.com
N Ghamari, O Zarei, JA Arias-Montaño, D Reiner… - Pharmacology & …, 2019 - Elsevier
… Recently, a novel H 3 R antagonist named SUVN-G3031, (N-[4-(1-cyclobutylpiperidin-4-yl)oxyphenyl]-2-morpholin-4-ylacetamide), and developed by Suven Life Sciences has entered …
Number of citations: 59 www.sciencedirect.com

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.